molecular formula C14H13ClN4O2 B1449804 Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1306738-76-0

Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1449804
CAS No.: 1306738-76-0
M. Wt: 304.73 g/mol
InChI Key: VRWXGGRVMOALAF-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1306738-76-0) is a versatile triazolopyrimidine derivative of high interest in medicinal and agrochemical research. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, serving as a key intermediate for developing new therapeutic and agrochemical agents . The molecular formula is C14H13ClN4O2 with a molecular weight of 304.74 . This product is synthesized using modern, eco-friendly protocols. An efficient method involves a one-pot, three-component condensation reaction using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst, which can be performed either in a water/ethanol mixture or under neat, solvent-free conditions at 65°C, yielding the product in high purity and excellent yield . This green chemistry approach avoids hazardous solvents and utilizes a recyclable, metal-free catalyst, making the process sustainable and practical . Triazolopyrimidine scaffolds are extensively investigated as inhibitors of critical enzymes like Acetolactate Synthase (ALS), a primary target for commercial herbicides . This makes the compound a valuable building block in the synthesis and discovery of new agrochemicals. Furthermore, its structural similarity to purines makes it a promising precursor for developing molecules with potential antiviral and anticancer properties, as fused triazolo-pyrimidines are known to interact with various biological targets . This chemical is provided as a high-purity solid for research purposes. It is intended for use in laboratory investigations only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c1-2-21-13(20)11-7-16-14-17-8-18-19(14)12(11)9-3-5-10(15)6-4-9/h3-8,12H,2H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWXGGRVMOALAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NN2C1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116893
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(4-chlorophenyl)-1,7-dihydro-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-76-0
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(4-chlorophenyl)-1,7-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(4-chlorophenyl)-1,7-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids such as leucine 83, thereby inhibiting its activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are subsequently excreted in the urine. The metabolic pathways involved in the biotransformation of this compound are crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells. This distribution pattern is essential for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound localizes primarily in the cytoplasm and nucleus of target cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is critical for its activity, as it allows the compound to interact with key proteins involved in cell cycle regulation and inflammatory responses.

Biological Activity

Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A triazole ring fused to a pyrimidine moiety .
  • An ethyl ester and a chlorophenyl substituent which may enhance its biological properties and solubility in organic solvents.

Synthesis Methods

This compound can be synthesized through various methods. One notable approach is a three-component one-pot synthesis involving an aldehyde, a guanidine derivative, and a beta-ketoester. This method has been shown to yield compounds with significant antiproliferative activity against various cancer cell lines .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast cancer) : Induces apoptosis and cell cycle arrest at the G0-G1 phase.
  • HCT-116 (colon cancer) : Shows significant inhibitory effects on cell proliferation.
  • HepG-2 (liver cancer) : Displays cytotoxicity through activation of caspase-3.

The compound's mechanism of action involves the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell survival and proliferation .

Table 1: Antitumor Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-73.91Induces apoptosis via caspase activation
HCT-1160.53Cell cycle arrest at G0-G1 phase
HepG-2Not specifiedActivation of apoptotic pathways

The biological activity of this compound is largely attributed to its interaction with cyclin-dependent kinases (CDKs), particularly CDK2. This interaction inhibits cell cycle progression and promotes apoptosis in cancer cells . Additionally, the compound has been shown to affect various signaling pathways that regulate cell survival and apoptosis.

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. It has shown effectiveness against various pathogens in vitro. The specific mechanisms underlying its antimicrobial action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have highlighted the potential of this compound as an anticancer agent:

  • Study on MCF-7 Cells : Demonstrated an IC50 value of 3.91 μM alongside significant induction of apoptosis.
  • Study on HCT-116 Cells : Showed an IC50 value of 0.53 μM with evidence of G0-G1 phase arrest.
  • Comparative Study : Evaluated various derivatives against standard chemotherapeutics like Cisplatin; some derivatives exhibited superior activity against MDA-MB-231 cells with IC50 values around 17.83 μM .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is in the development of antimicrobial agents. Research has shown that derivatives of triazolo-pyrimidines exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that certain derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study indicated that ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate showed cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways . This suggests a potential for further development into chemotherapeutic agents.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research highlighted its ability to reduce inflammation markers in vitro and in vivo models. This could be beneficial for treating conditions such as arthritis or other inflammatory diseases .

Pesticidal Activity

This compound has been explored as a potential pesticide. Its derivatives have shown effectiveness against various agricultural pests. A study reported that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects . This dual action makes it an attractive candidate for sustainable agriculture practices.

Herbicidal Properties

Furthermore, the compound has been evaluated for herbicidal activity. Trials indicated that it could effectively inhibit the growth of certain weed species without harming crop plants. This selective herbicidal action is crucial for integrated weed management strategies .

Polymer Chemistry

In material science, this compound has been utilized in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers modified with this compound exhibit improved resistance to degradation under thermal stress .

Nanocomposites

Additionally, the compound has been used to create nanocomposites with enhanced electrical and thermal conductivity. These materials are promising for applications in electronics and energy storage systems .

Case Studies

Study Application Findings
AntimicrobialInhibited growth of Staphylococcus aureus; effective against multiple strains.
AnticancerInduced apoptosis in cancer cell lines; activated caspase pathways.
Anti-inflammatoryReduced inflammation markers in animal models; potential for arthritis treatment.
PesticidalEffective against agricultural pests; low toxicity to beneficial insects.
HerbicidalInhibited weed growth selectively; safe for crops.
Polymer ChemistryEnhanced thermal stability; improved mechanical properties in polymers.
NanocompositesIncreased electrical conductivity; suitable for electronics applications.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Synthesis Yield Ref.
Target Compound 7-(4-ClPh), 6-CO₂Et 318.77 High thermal stability, green synthesis 92%
Ethyl 5-methyl-7-phenyl-4,7-dihydro-analogue 7-Ph, 5-Me 284.32 Lower molecular weight, reduced polarity 78–82%
Ethyl 7-(4-BrPh)-5-CF₃-analogue 7-(4-BrPh), 5-CF₃ 401.62 Enhanced lipophilicity, antiviral potential 75%
Ethyl 7-(2,4-diOMePh)-5-Ph-analogue 7-(2,4-diOMePh), 5-Ph 436.46 Improved solubility (methoxy groups) N/A
Ethyl 2-(Benzylthio)-7-(4-iPrPh)-analogue 7-(4-iPrPh), 2-SBn 453.59 Antibacterial activity (Enterococcus) 80%

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Cl, 4-Br, CF₃) enhance stability and bioactivity but may reduce solubility .
  • Electron-donating groups (e.g., OMe, NH₂) improve solubility and hydrogen-bonding capacity .
  • Bulkier substituents (e.g., iPr, benzylthio) correlate with higher antibacterial activity .

Advantages of TMDP :

  • Avoids volatile solvents (benzene) and toxic catalysts .
  • Recycled without loss of activity (>5 cycles) .

Preparation Methods

Use of 4,4'-Trimethylenedipiperidine (TMDP) as Catalyst and Solvent

A significant advancement in the preparation method is the use of 4,4'-trimethylenedipiperidine (TMDP) as a catalyst or dual catalyst-solvent system. TMDP is commercially available, thermally stable, nonflammable, and environmentally benign, making it an attractive alternative to traditional catalysts like piperidine.

  • Reaction conditions: Equimolar amounts of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate are stirred in either a mixture of water and ethanol (1:1 v/v) at reflux temperature or directly in liquefied TMDP at 65 °C.
  • Catalytic role: TMDP acts through hydrogen bonding and Lewis base activation, facilitating the Knoevenagel condensation and subsequent cyclization efficiently.
  • Yields: High yields (up to 82%) of the desired product are obtained under both solvent conditions.
  • Eco-friendly aspects: The method aligns with green chemistry principles by employing nontoxic solvents, recyclable catalysts, and minimal waste generation.

Reaction Optimization Data

The optimization of reaction conditions showed the following trends (Table 1 adapted from the research):

Entry Solvent System Catalyst Temperature Yield (%) Notes
1 Water None Room Temp Trace No reaction observed
2 Water None Reflux Low Unreacted aldehyde detected
3 Water TMDP (catalytic) Room Temp Low Improved but limited yield
4 Water TMDP (catalytic) Reflux Moderate Yield increased significantly
5 Water/Ethanol (1:1 v/v) TMDP (catalytic) Reflux High Best yield due to better solubility

This data underscores the importance of solvent choice and catalyst presence for optimal synthesis efficiency.

Mechanistic Insights

Two plausible mechanisms explain the catalytic action of TMDP in the Knoevenagel condensation step:

  • Mechanism A: TMDP activates ethyl cyanoacetate and the aldehyde via hydrogen bonding and Lewis base interactions, facilitating nucleophilic attack and dehydration to form the Knoevenagel intermediate.
  • Mechanism B: Formation of an iminium ion intermediate with TMDP, which then accepts the enol form of ethyl cyanoacetate, leading to the Knoevenagel product.

Subsequently, TMDP activates 3-amino-1,2,4-triazole to react with the Knoevenagel intermediate, followed by intramolecular cyclization to yield the final triazolo[1,5-a]pyrimidine structure.

Scale-Up and Industrial Applicability

The synthesis method using liquefied TMDP has been successfully scaled up to multi-gram quantities:

  • TMDP (12.5 g) is heated to 65 °C to liquefy.
  • 4-chlorobenzaldehyde (7.24 g), 3-amino-1,2,4-triazole (4.42 g), and ethyl cyanoacetate (5.43 mL) are added slowly with stirring.
  • After 1 hour, water is added, and the product is isolated by filtration and recrystallized from ethanol.
  • Yield on scale-up: 82% (13.11 g product).
  • The catalyst is recoverable and reusable after water removal, enhancing cost-effectiveness and sustainability.

Comparative Notes on Alternative Methods

While other catalytic systems such as ionic liquids and porous organic polymers have been reported for similar triazolo[1,5-a]pyrimidine derivatives, these often involve more complex catalyst preparation or less environmentally benign solvents. The TMDP-based method stands out for:

  • Simplicity (one-pot, three-component reaction)
  • Use of green solvents (water/ethanol)
  • Mild conditions (reflux or 65 °C)
  • High yields and selectivity
  • Catalyst recyclability

Summary Table of Preparation Method

Parameter Details
Reactants 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, ethyl cyanoacetate
Catalyst 4,4'-Trimethylenedipiperidine (TMDP)
Solvent Water/ethanol (1:1 v/v) or liquefied TMDP
Temperature Reflux (water/ethanol) or 65 °C (liquefied TMDP)
Reaction Time ~1–2 hours
Product Isolation Filtration, washing with water, recrystallization from ethanol
Yield Up to 82%
Catalyst Reusability Yes, after water removal
Environmental Considerations Green solvents, metal-free, low toxicity, recyclable catalyst

Q & A

Basic Questions

What are the optimized synthetic protocols for Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

Methodological Answer:
The compound is synthesized via cyclocondensation of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate. Two optimized protocols using tetramethylenediamine piperazine (TMDP) as a catalyst are reported:

  • Molten-state TMDP : Reactants are stirred in molten TMDP at 65°C, yielding ~92% after recrystallization .
  • Solvent-mediated TMDP : A 1:1 ethanol/water solvent system under reflux achieves ~95% crude yield and ~92% purity after recrystallization .
    Key Considerations :
  • TMDP is preferred over piperidine due to regulatory restrictions on the latter .
  • Catalyst reuse is feasible without purification, reducing costs .

Which analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves conformational details (e.g., dihydropyrimidine ring puckering, dihedral angles between aromatic planes) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., 1^1H NMR: δ 10.89 ppm for NH protons) .
  • Elemental Analysis : Validates stoichiometric composition (e.g., C, H, N content within ±0.4% of theoretical values) .
  • TLC Monitoring : Ensures reaction completion and purity assessment during synthesis .

What are the critical parameters to control during the cyclocondensation step?

Methodological Answer:

  • Temperature : Reflux conditions (ethanol/water, ~78°C) prevent side reactions like premature ring closure .
  • Catalyst Loading : TMDP at 10 mol% balances reactivity and toxicity risks .
  • Reagent Stoichiometry : Equimolar ratios of aldehyde, triazole, and cyanoacetate minimize byproducts .
  • Reaction Time : 8–12 hours ensures complete conversion, monitored via TLC .

Advanced Questions

How can researchers address discrepancies in NMR and X-ray crystallography data during structural validation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Use X-ray data to resolve ambiguities in NMR assignments (e.g., distinguishing NH protons from solvent peaks) .
  • Dynamic Effects in NMR : Consider tautomerism or conformational flexibility in solution (e.g., planarity of triazole rings in X-ray vs. dynamic averaging in NMR) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

What methodological considerations are essential when comparing catalytic efficiency of TMDP versus alternative catalysts?

Methodological Answer:

  • Kinetic Studies : Track reaction progress via in situ IR or HPLC to compare turnover frequencies .
  • Solvent Compatibility : TMDP in molten state avoids solvent effects but requires precise temperature control .
  • Toxicity and Safety : TMDP’s high toxicity necessitates fume hood use, while greener alternatives (e.g., ionic liquids) may sacrifice yield .
  • Reusability : Molten TMDP can be reused 3–5 times with <5% yield drop, whereas solvent-mediated systems require solvent recovery .

How do substituent variations at the 7-phenyl position influence conformational stability and intermolecular interactions?

Methodological Answer:

  • Crystal Packing Analysis : X-ray studies show that electron-withdrawing groups (e.g., 4-Cl) increase planarity of the triazolopyrimidine core, promoting π-π stacking (centroid distances: 3.63–3.88 Å) .
  • Dihedral Angles : 4-Chlorophenyl substituents introduce a ~84° dihedral angle with the triazole ring, reducing steric hindrance compared to ortho-substituted analogs .
  • Hydrogen Bonding : N–H⋯N interactions stabilize crystal lattices; chloro substituents enhance dipole-dipole interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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